molecular formula C9H8ClNO2 B14847380 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde

6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde

Cat. No.: B14847380
M. Wt: 197.62 g/mol
InChI Key: OIEKOUBWCLBEEK-UHFFFAOYSA-N
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Description

6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde typically involves the chloromethylation of pyridine derivatives followed by acetylation. One common method includes the reaction of 4-(chloromethyl)pyridine-2-carbaldehyde with acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive towards nucleophilic attack, forming Schiff bases with amines. These Schiff bases can act as ligands in coordination chemistry, forming stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: A simpler aldehyde derivative of pyridine, used in similar applications but lacks the acetyl and chloromethyl groups.

    4-Acetylpyridine: Contains an acetyl group but lacks the chloromethyl and aldehyde functionalities.

    6-Chloromethylpyridine-2-carbaldehyde: Similar structure but lacks the acetyl group.

Uniqueness

6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde is unique due to the presence of both acetyl and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for a broader range of chemical transformations and applications compared to its simpler counterparts .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

6-acetyl-4-(chloromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H8ClNO2/c1-6(13)9-3-7(4-10)2-8(5-12)11-9/h2-3,5H,4H2,1H3

InChI Key

OIEKOUBWCLBEEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)CCl

Origin of Product

United States

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